molecular formula C9H10O4 B1217039 2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid CAS No. 306-23-0

2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid

Cat. No.: B1217039
CAS No.: 306-23-0
M. Wt: 182.17 g/mol
InChI Key: JVGVDSSUAVXRDY-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid plays a significant role in biochemical reactions, particularly in the diagnosis of mitochondrial dysfunction by inhibiting the production of reactive oxygen species . It interacts with various enzymes and proteins, including those involved in oxidative stress pathways. The compound’s ability to inhibit reactive oxygen species production suggests its potential as an antioxidant, which could be beneficial in mitigating oxidative damage in cells.

Cellular Effects

This compound has been shown to influence various cellular processes. It promotes macrophage cholesterol efflux by up-regulating mRNA expressions of ABCA1 and SR-B1, which are crucial for cholesterol homeostasis . Additionally, it inhibits foam cell formation, which is a key factor in the development of atherosclerosis . These effects highlight the compound’s potential in regulating lipid metabolism and preventing cardiovascular diseases.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It has been shown to inhibit the production of reactive oxygen species, which suggests its role as an antioxidant . The compound’s ability to up-regulate mRNA expressions of ABCA1 and SR-B1 indicates its involvement in gene expression regulation, particularly in pathways related to cholesterol metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable when stored under nitrogen at room temperature . Long-term studies have shown that it can inhibit the production of reactive oxygen species, suggesting its potential for sustained antioxidant effects

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound can significantly reduce cellular lipid accumulation and inhibit foam cell formation . At higher doses, there may be potential toxic or adverse effects, although specific data on toxicity levels are limited. It is crucial to determine the optimal dosage to maximize the compound’s beneficial effects while minimizing any potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is a phenylpropanoic acid derivative and interacts with enzymes involved in oxidative stress pathways The compound’s role in inhibiting reactive oxygen species production suggests its involvement in antioxidant defense mechanisms

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues may influence its activity and function, although detailed studies on its transport mechanisms are limited.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It has been shown to be involved in the diagnosis of mitochondrial dysfunction by inhibiting the production of reactive oxygen species This suggests that the compound may localize to mitochondria, where it can exert its antioxidant effects

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxyphenyllactic acid can be synthesized through the fermentation of specific microorganisms such as Pediococcus acidilactici. The production involves the degradation of tyrosine into 4-hydroxyphenylpyruvic acid, which is then reduced to hydroxyphenyllactic acid . The fermentation process can be optimized by supplementing the culture medium with tyrosine or its ketoacid precursor, 4-hydroxyphenylpyruvic acid .

Industrial Production Methods

In an industrial setting, the production of hydroxyphenyllactic acid can be scaled up using bioreactors. The fermentation conditions, such as pH, temperature, and nutrient concentration, are carefully controlled to maximize yield. The use of genetically engineered strains of microorganisms can also enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

Hydroxyphenyllactic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its transformation into different derivatives and for its role in metabolic pathways .

Common Reagents and Conditions

    Oxidation: Hydroxyphenyllactic acid can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.

Major Products

The major products formed from these reactions include various hydroxyphenyl derivatives, which can have different biological activities and applications .

Scientific Research Applications

Hydroxyphenyllactic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Hydroxyphenyllactic acid can be compared with other similar compounds such as:

Hydroxyphenyllactic acid is unique due to its specific metabolic pathway and its potential as a biomarker for certain diseases. Its antimicrobial properties also make it a valuable compound for therapeutic applications .

Properties

IUPAC Name

2-hydroxy-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,10-11H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGVDSSUAVXRDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10861861
Record name 2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid
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Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Hydroxyphenyllactic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000755
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Solubility

12.9 mg/mL at 16 °C
Record name Hydroxyphenyllactic acid
Source Human Metabolome Database (HMDB)
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CAS No.

306-23-0, 6482-98-0
Record name (±)-3-(4-Hydroxyphenyl)lactic acid
Source CAS Common Chemistry
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Record name 4-Hydroxyphenyllactic acid
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Record name 3-(4-Hydroxyphenyl)lactic acid
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Record name 2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid
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Record name DL-p-Hydroxyphenyllactic acid
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Record name DL-4-Hydroxyphenyllactic Acid Hydrate
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Record name P-HYDROXYPHENYL LACTIC ACID, DL-
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Record name Hydroxyphenyllactic acid
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

10 g of 3-(4-hydroxyphenyl)pyruvic acid were dissolved in 50 ml of isopropyl alcohol, and 0.3 g of 10% palladium on charcoal was added thereto. The mixture was stirred at 25° C. under atmospheric pressure for 6 hours in a hydrogen stream. After completion of the reaction, the catalyst was removed by filtration, and the filtrate was concentrated under reduced pressure to give 9.8 g of 3-(4-hydroxyphenyl)lactic acid as colorless crystals.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.3 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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